molecular formula C20H16FN5O4S B4719349 5-((E)-1-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-3-(4-FLUOROPHENYL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

5-((E)-1-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-3-(4-FLUOROPHENYL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

Cat. No.: B4719349
M. Wt: 441.4 g/mol
InChI Key: VNFLPIKNWRQFSP-RQZCQDPDSA-N
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Description

“5-((E)-1-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-3-(4-FLUOROPHENYL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE” is a complex organic compound that features multiple functional groups, including a pyrazole ring, a furan ring, and an imidazole ring

Properties

IUPAC Name

(5E)-5-[[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O4S/c1-11-18(26(28)29)12(2)24(23-11)10-16-8-7-15(30-16)9-17-19(27)25(20(31)22-17)14-5-3-13(21)4-6-14/h3-9H,10H2,1-2H3,(H,22,31)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFLPIKNWRQFSP-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=C(O2)/C=C/3\C(=O)N(C(=S)N3)C4=CC=C(C=C4)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted pyrazoles, furans, and imidazoles. Key steps in the synthesis could involve:

    Formation of the pyrazole ring: This might be achieved through the reaction of hydrazines with 1,3-diketones.

    Functionalization of the furan ring: This could involve electrophilic substitution reactions to introduce the desired substituents.

    Coupling reactions: The different rings might be coupled together using cross-coupling reactions such as Suzuki or Heck reactions.

    Final assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom or the nitro group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In industry, the compound could be used in the development of new materials. Its unique structure might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme inhibition: The compound might inhibit the activity of certain enzymes by binding to their active sites.

    Receptor binding: It could interact with cellular receptors, modulating their activity.

    Signal transduction: The compound might affect intracellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 5-((E)-1-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-3-(4-CHLOROPHENYL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
  • 5-((E)-1-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity or biological activity due to the presence of the fluorophenyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((E)-1-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-3-(4-FLUOROPHENYL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 2
Reactant of Route 2
5-((E)-1-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-3-(4-FLUOROPHENYL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

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